n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine

Description

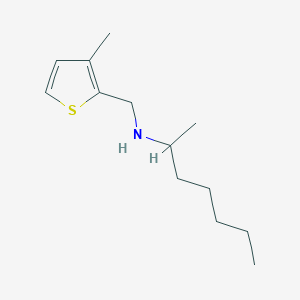

n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine is a secondary amine derivative featuring a 3-methylthiophene moiety linked to a heptan-2-amine chain via a methylene bridge. Though direct synthetic details for this compound are absent in the provided evidence, analogous compounds like N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]heptan-2-amine (C₁₈H₂₇NS, MW 289.48) highlight the structural importance of thiophene derivatives in medicinal and materials chemistry . Such compounds are often intermediates in drug discovery, leveraging their heterocyclic cores for biological activity or further functionalization.

Properties

Molecular Formula |

C13H23NS |

|---|---|

Molecular Weight |

225.40 g/mol |

IUPAC Name |

N-[(3-methylthiophen-2-yl)methyl]heptan-2-amine |

InChI |

InChI=1S/C13H23NS/c1-4-5-6-7-12(3)14-10-13-11(2)8-9-15-13/h8-9,12,14H,4-7,10H2,1-3H3 |

InChI Key |

DSACYTXUPCJUEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)NCC1=C(C=CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine typically involves the reaction of 3-methylthiophene-2-carbaldehyde with heptan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the product, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine or chlorinating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: Its structural properties make it a useful probe for investigating biological systems .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of n-((3-Methylthiophen-2-yl)methyl)heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Thiophene-Containing Amines

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): This compound replaces the heptyl chain with a hydroxyl-bearing propane chain. The presence of a hydroxyl group increases polarity, reducing lipophilicity compared to the target compound.

- B Groups with 3-Methylthiophen-2-yl Substituents (): These derivatives (e.g., phenyl, pyridyl analogs) retain the 3-methylthiophene core but vary in the attached amine side chains.

Oxazole and Bicyclic Derivatives

- 8VP101 and 8VP131 (): These compounds feature oxazole rings instead of thiophene. Oxazole’s nitrogen and oxygen atoms introduce hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability compared to sulfur-containing thiophenes. The bicyclic isopinocampheylamine in 8VP101 adds rigidity, contrasting with the flexible heptyl chain in the target compound.

Physical and Spectroscopic Properties

Key Observations :

- The target compound’s methyl-thiophene substituent would downfield-shift adjacent protons compared to acetyl-thiophene derivatives ().

- Yields for similar N-alkylation reactions (e.g., 59% for 8VP101 and 8VP131) suggest moderate efficiency, likely due to steric hindrance during alkylation .

Pharmacological and Stability Considerations

- Electron-Rich Thiophene vs.

- Lipophilicity: The heptyl chain in the target compound likely increases logP compared to shorter-chain analogs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol), favoring blood-brain barrier penetration but risking metabolic oxidation .

- Stability : Methyl substituents on thiophene (as in the target) may reduce oxidative degradation compared to unsubstituted thiophenes, which are prone to epoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.